molecular formula C14H12FN3OS B15171225 N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-48-3

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15171225
CAS No.: 917907-48-3
M. Wt: 289.33 g/mol
InChI Key: XFZNYDXQOKHOOP-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This compound is part of the thienopyrimidine family, which is known for its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a thieno[2,3-d]pyrimidine-4-one derivative, while substitution reactions could introduce various functional groups onto the thienopyrimidine scaffold .

Scientific Research Applications

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, which is essential for the survival of the bacterium.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

CAS No.

917907-48-3

Molecular Formula

C14H12FN3OS

Molecular Weight

289.33 g/mol

IUPAC Name

N-(2-ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12FN3OS/c1-2-19-12-7-9(15)3-4-11(12)18-13-10-5-6-20-14(10)17-8-16-13/h3-8H,2H2,1H3,(H,16,17,18)

InChI Key

XFZNYDXQOKHOOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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